iNOS Inhibitory Potency: 5,5‑Dimethyl Substitution Relative to Parent 2‑Iminopyrrolidine
In a systematic SAR study of 2‑iminopyrrolidines, the unsubstituted parent compound 2‑iminopyrrolidine (1) inhibited human iNOS with an IC₅₀ of 28 µM. Introduction of gem‑dimethyl groups at the 5‑position (yielding the free base of the target compound) improved iNOS inhibitory potency approximately three‑fold, with the 5,5‑dimethyl analog displaying an IC₅₀ of 9 µM against recombinant human iNOS. This quantitative gain is attributed to conformational restriction of the pyrrolidine ring that pre‑organizes the amidine pharmacophore for optimal coordination to the heme iron [1].
| Evidence Dimension | iNOS IC₅₀ (human inducible nitric oxide synthase) |
|---|---|
| Target Compound Data | IC₅₀ = 9 µM (free base of 5,5‑dimethylpyrrolidin‑2‑imine) |
| Comparator Or Baseline | 2‑Iminopyrrolidine (unsubstituted parent): IC₅₀ = 28 µM |
| Quantified Difference | Approximately 3‑fold increase in potency (28 µM → 9 µM) |
| Conditions | Recombinant human iNOS enzyme assay; inhibition of conversion of [³H]L‑arginine to [³H]L‑citrulline. |
Why This Matters
The three‑fold potency gain demonstrated in a direct within‑study comparison validates the 5,5‑dimethyl scaffold as a privileged starting point for iNOS‑targeted medicinal chemistry, reducing the risk of false‑negative SAR conclusions that could arise from using less active, unsubstituted analogs.
- [1] Hagen, T. J. et al. 2‑Iminopyrrolidines as Potent and Selective Inhibitors of Human Inducible Nitric Oxide Synthase. J. Med. Chem. 1998, 41, 3675‑3683. Data for compound 1 (IC₅₀ = 28 µM, hiNOS) and 5,5‑dimethyl analog (IC₅₀ = 9 µM, hiNOS) are reported in Tables 1 and 2. View Source
